molecular formula C13H16KNO4S B13633243 Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate

Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate

Cat. No.: B13633243
M. Wt: 321.44 g/mol
InChI Key: VERVMFXTUAVURM-HCUGZAAXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate is a chemical compound with the molecular formula C13H16KNO4S It is known for its unique structure, which includes a potassium ion, a phenyl ring substituted with a diethylsulfamoyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate typically involves the reaction of 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the reaction mixture and isolating the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is typically purified through crystallization or other separation techniques to remove impurities and obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, thiols, and various substituted acrylates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate involves its interaction with molecular targets and pathways. The diethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acrylate moiety can undergo polymerization or other reactions, leading to the formation of complex structures with specific functions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-(4-(n,n-dimethylsulfamoyl)phenyl)acrylate
  • Potassium 3-(4-(n,n-diethylcarbamoyl)phenyl)acrylate
  • Potassium 3-(4-(n,n-dipropylsulfamoyl)phenyl)acrylate

Uniqueness

Potassium 3-(4-(n,n-diethylsulfamoyl)phenyl)acrylate is unique due to its specific diethylsulfamoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C13H16KNO4S

Molecular Weight

321.44 g/mol

IUPAC Name

potassium;(E)-3-[4-(diethylsulfamoyl)phenyl]prop-2-enoate

InChI

InChI=1S/C13H17NO4S.K/c1-3-14(4-2)19(17,18)12-8-5-11(6-9-12)7-10-13(15)16;/h5-10H,3-4H2,1-2H3,(H,15,16);/q;+1/p-1/b10-7+;

InChI Key

VERVMFXTUAVURM-HCUGZAAXSA-M

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+]

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)[O-].[K+]

Origin of Product

United States

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